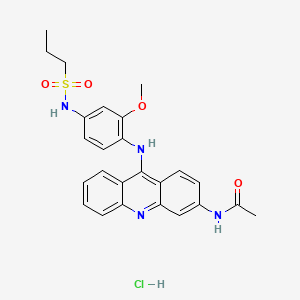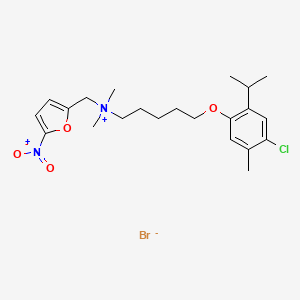
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with a molecular formula of C22-H32-Cl-N2-O4.Br and a molecular weight of 503.92 This compound is notable for its unique structure, which includes a chlorothymyloxy group, a nitrofurfuryl group, and an ammonium bromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves multiple steps, starting with the preparation of the chlorothymyloxy and nitrofurfuryl intermediates. These intermediates are then reacted with a pentyl chain and dimethylamine under controlled conditions to form the final product. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The chlorothymyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of (5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The nitrofurfuryl group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The chlorothymyloxy group may also play a role in modulating the compound’s effects by interacting with different cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-6-iodo-5-decenylene)bis(trimethylammonium iodide)
- (5-Chloro-6-iodo-5-decenylene)bis(trimethylammonium chloride)
- (5-Chloro-3-pyridinyl)methyl nicotinate
Uniqueness
(5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60724-03-0 |
|---|---|
Molekularformel |
C22H32BrClN2O4 |
Molekulargewicht |
503.9 g/mol |
IUPAC-Name |
5-(4-chloro-5-methyl-2-propan-2-ylphenoxy)pentyl-dimethyl-[(5-nitrofuran-2-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C22H32ClN2O4.BrH/c1-16(2)19-14-20(23)17(3)13-21(19)28-12-8-6-7-11-25(4,5)15-18-9-10-22(29-18)24(26)27;/h9-10,13-14,16H,6-8,11-12,15H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JMXPXEMJNXHDFH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCCCC[N+](C)(C)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




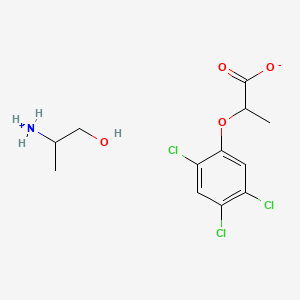


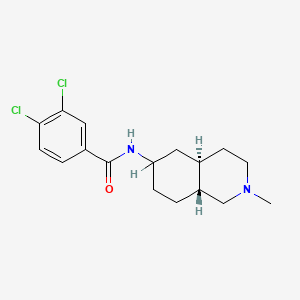
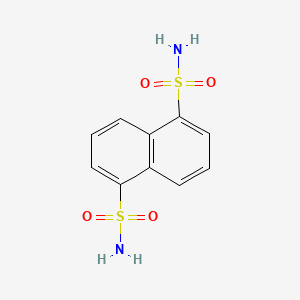
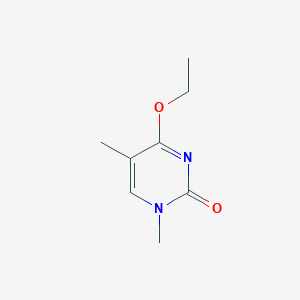
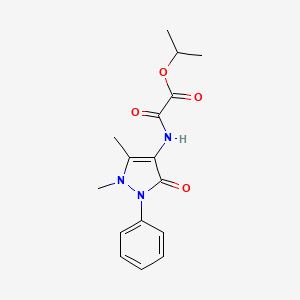
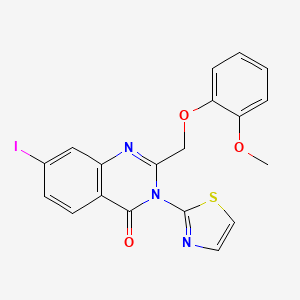

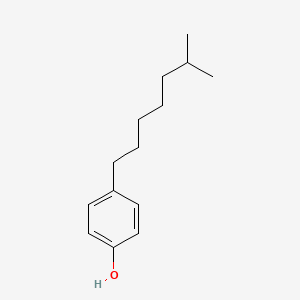
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
